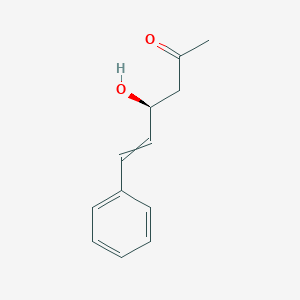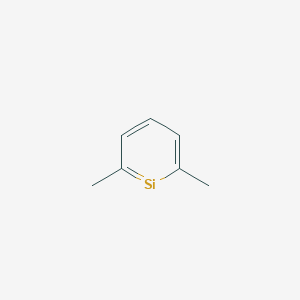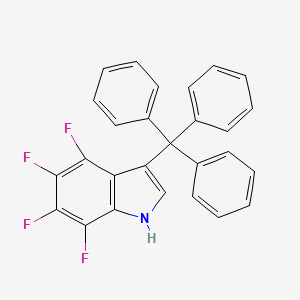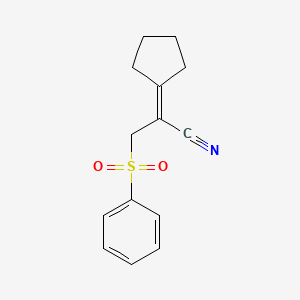
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-nitroaniline with 2-chloropyrazine under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine: Unique due to its specific substitution pattern and potential biological activity.
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(2-Methyl-5-nitrophenyl)-4-(2-thiazolyl)-2-pyrimidinamine: Contains a thiazole ring, which may impart different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group, a pyrazinyl group, and a pyrimidinamine core. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
641615-37-4 |
|---|---|
Formule moléculaire |
C15H12N6O2 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N-(2-methyl-5-nitrophenyl)-4-pyrazin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H12N6O2/c1-10-2-3-11(21(22)23)8-13(10)20-15-18-5-4-12(19-15)14-9-16-6-7-17-14/h2-9H,1H3,(H,18,19,20) |
Clé InChI |
JKTUDDZSUHRUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)



![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
